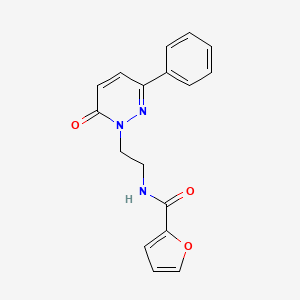

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked via an ethyl chain to a 6-oxo-3-phenylpyridazine moiety. The pyridazinone ring contributes hydrogen-bonding capabilities and electronic diversity, while the furan carboxamide group enhances lipophilicity and structural rigidity.

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-16-9-8-14(13-5-2-1-3-6-13)19-20(16)11-10-18-17(22)15-7-4-12-23-15/h1-9,12H,10-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBASBUAFBFGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

Linking the pyridazinone to the furan carboxamide: This could be done through a nucleophilic substitution reaction, where the ethyl linker is introduced, followed by coupling with furan-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or furan rings, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions could target the pyridazinone core, potentially converting the oxo group to a hydroxyl group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the phenyl or furan rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

(E)-N-(2-(3-Methoxystyryl)phenyl)furan-2-carboxamide ()

- Structure: Shares the furan-2-carboxamide group but replaces the pyridazinone-ethyl chain with a styryl-phenyl moiety.

- Synthesis : Synthesized via palladium(II)-catalyzed coupling (33% yield), highlighting transition-metal catalysis as a common method for furan carboxamide derivatives.

N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide ()

- Structure : Incorporates a pyridin-3-yl group and tert-butyl substituents.

- Synthesis : Prepared via RP-HPLC purification, indicating advanced purification needs for bulky substituents.

- Key Difference: The pyridine ring and tert-butyl groups may improve metabolic stability compared to the pyridazinone’s polar lactam .

Naphtho[2,1-b]furan Derivatives ()

- Structure : Features a naphthofuran core with nitro and acetamide groups.

- Application : Tested for antibacterial activity, suggesting furan carboxamides with fused aromatic systems target microbial enzymes.

- the pyridazinone’s solubility .

Hydrazinyl-Oxoethyl Furan Carboxamides ()

- Structure : Includes hydrazinyl-oxoethyl side chains with varied aryl substituents (e.g., phenyl, methoxyphenyl).

- Synthesis: Utilizes hydrazine derivatives, contrasting with the pyridazinone’s likely cyclocondensation route.

- Key Difference : Hydrazine groups may confer chelation properties absent in the target compound .

Chromone-Thiazolidinone-Furan Hybrid ()

- Structure: Combines chromone (benzopyrone) and thiazolidinone with furan carboxamide.

- Application: Antifungal activity noted, attributed to chromone’s redox properties and thiazolidinone’s sulfur heteroatom.

- Key Difference: The chromone-thiazolidinone core offers dual hydrogen-bonding sites, unlike the pyridazinone’s single lactam .

Physicochemical and Pharmacokinetic Properties

| Compound | Core Heterocycle | Key Substituents | LogP* | Solubility* | Bioactivity Inference |

|---|---|---|---|---|---|

| Target Compound | Pyridazinone | Phenyl, ethyl-furan carboxamide | ~2.5 | Moderate | Kinase inhibition (inferred) |

| (E)-N-(2-(3-Methoxystyryl)phenyl)furan | Styryl-phenyl | Methoxystyryl | ~3.0 | Low | Anticancer (π-π interactions) |

| Chromone-Thiazolidinone Hybrid | Chromone, thiazolidinone | Methyl, thiazolidinone | ~1.8 | High | Antifungal |

| Naphtho[2,1-b]furan Derivatives | Naphthofuran | Nitro, acetamide | ~2.7 | Low | Antibacterial |

*Predicted using analogous structures.

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic compound belonging to the pyridazinone derivatives class. Its unique structural characteristics, including the presence of a furan ring and a pyridazine moiety, suggest significant potential for biological activity, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound can be represented by the following structure:

Key Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and interaction with biological targets. |

| Pyridazine Moiety | Enhances binding affinity to specific receptors and enzymes. |

| Carboxamide Group | Provides hydrogen bonding capabilities, crucial for biological interactions. |

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus modulating their catalytic functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

- Cellular Uptake : The furan ring enhances cellular permeability, facilitating the compound's entry into cells for therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 10 µM.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in animal models of arthritis. Research Findings : In a rat model of arthritis, administration of this compound led to decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Antimicrobial | Exhibits activity against bacterial strains |

Pharmacokinetics

| Parameter | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Half-life | Approximately 4 hours |

| Bioavailability | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.